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slp1 protein, Drosophila - 147478-65-7

slp1 protein, Drosophila

Catalog Number: EVT-1518670
CAS Number: 147478-65-7
Molecular Formula: C5H2ClF3N2O
Molecular Weight: 0
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Product Introduction

Overview

Sloppy-paired 1 protein, encoded by the slp1 gene in Drosophila melanogaster, is a crucial transcription factor involved in the embryonic segmentation and patterning of the fruit fly. The slp locus includes two genes, slp1 and slp2, which are structurally and functionally related, sharing similar expression patterns and regulatory mechanisms. These genes play significant roles in establishing the metameric body plan of the embryo by mediating interactions between various segmentation genes, including pair-rule and segment polarity genes. The Sloppy-paired 1 protein is particularly noted for its involvement in the formation of the mandibular lobe and other anterior structures during development .

Source and Classification

The slp1 gene is classified as a member of a novel class of putative transcription factors that contain a forkhead domain, which is also found in mammalian transcription factors. This classification highlights its evolutionary significance and functional versatility in developmental biology. The gene is expressed in overlapping striped patterns during early embryogenesis, indicating its role in segmental organization .

Synthesis Analysis

Methods

The synthesis of Sloppy-paired 1 protein occurs through standard eukaryotic transcription and translation processes within the developing embryo. The regulation of slp1 expression is controlled by two distinct cis-regulatory DNA elements: the Proximal Early Stripe Element (PESE) and the Distal Early Stripe Element (DESE). These elements interact with various transcription factors, including Runt and Even-skipped, to modulate slp1 activity during segmentation .

Technical Details

  • Transcription Factors: Runt and Even-skipped are key regulators that bind to these cis-regulatory elements to either activate or repress slp1 expression.
  • Chromatin Immuno-Precipitation: Techniques such as Chromatin Immuno-Precipitation (ChIP) are employed to study the binding interactions of these transcription factors with the regulatory elements controlling slp1 expression .
Molecular Structure Analysis

Structure

The Sloppy-paired 1 protein consists of 322 amino acids and features a forkhead domain that is characteristic of many transcription factors involved in developmental processes. This domain facilitates DNA binding and interaction with other proteins, such as Groucho, which acts as a corepressor in various regulatory contexts .

Data

  • Amino Acid Sequence: The complete amino acid sequence can be accessed through databases like UniProt.
  • Structural Motifs: The presence of specific motifs within the protein structure is crucial for its function in gene regulation.
Chemical Reactions Analysis

Reactions

Sloppy-paired 1 protein participates in several biochemical reactions primarily related to transcriptional regulation. It mediates repression or activation of target genes through interactions with other transcription factors and co-repressors.

Technical Details

  • Transcriptional Repression: The EH1 motif within Sloppy-paired 1 mediates its binding to Groucho, leading to repression of target genes involved in segmentation .
  • Regulatory Interactions: The differential responses of PESE and DESE to various transcription factors illustrate complex regulatory networks that dictate segmentation patterns.
Mechanism of Action

Process

Sloppy-paired 1 functions primarily as a transcriptional repressor that influences the expression of other segmentation genes through a gradient mechanism. It establishes precise spatial boundaries required for proper segment formation, particularly influencing anterior structures such as the mandibular segment.

Data

The interaction between Sloppy-paired 1 and other regulatory proteins results in a finely tuned expression pattern necessary for correct embryonic development. Studies indicate that mutations in slp1 lead to significant defects in cephalic structures due to disrupted regulatory interactions .

Physical and Chemical Properties Analysis

Physical Properties

Sloppy-paired 1 protein is soluble within cellular environments typical of eukaryotic cells. Its stability may be influenced by post-translational modifications that affect its interaction with DNA and other proteins.

Chemical Properties

  • Binding Affinity: The protein exhibits specific binding affinities for DNA sequences associated with its regulatory elements.
  • Interaction Networks: STRING database analyses indicate that Sloppy-paired 1 interacts with multiple proteins involved in developmental signaling pathways .
Applications

Scientific Uses

Research on Sloppy-paired 1 provides insights into fundamental processes such as:

  • Embryonic Development: Understanding how slp1 regulates segmentation enhances knowledge about developmental biology.
  • Genetic Engineering: Manipulation of slp1 can serve as a model for studying gene regulation mechanisms applicable across species.
  • Developmental Disorders: Insights gained from studying this protein may inform research into congenital disorders linked to segmentation errors.
Genomic Context and Evolutionary Origins of slp1

Genomic Organization of the sloppy paired Locus

The sloppy paired (slp) locus resides at cytogenetic position 24C1 on chromosome 2L in Drosophila melanogaster [4]. This locus comprises two tandemly arranged genes, slp1 and slp2, oriented in a head-to-tail configuration and separated by approximately 5 kb. Both genes share a near-identical genomic architecture, each containing three exons and two introns, and encode proteins with a conserved Forkhead (FKH) DNA-binding domain [1] [2]. The locus spans ~30 kb of genomic DNA, with slp1 positioned upstream of slp2. Crucially, regulatory elements upstream of slp1 act bidirectionally, controlling both genes. A shared enhancer element situated upstream of slp1 regulates the proximal slp1 promoter and the distal slp2 promoter, enabling coordinated expression [1] [4].

Table 1: Genomic Features of the slp Locus

Featureslp1slp2
Cytological Position24C1 (Chromosome 2L)24C1 (Chromosome 2L)
Transcription Start-261 bp (relative to TSS)-314 bp (relative to TSS)
Exon Count33
Regulatory ControlUpstream enhancers (shared with slp2)Dependent on slp1-associated enhancers
Key Enhancer LocationPrimarily 5' flanking regionsLimited autonomous enhancers

Gene Duplication and Functional Redundancy Between slp1 and slp2

Gene duplication at the slp locus has generated two structurally and functionally related genes. Despite ~70% amino acid identity in their FKH domains, slp1 and slp2 exhibit asymmetric functional contributions. Transgenic rescue experiments reveal that slp1 alone can rescue segmentation defects in slp-null mutants, while slp2 cannot, indicating that slp1 bears the primary functional load [2] [7]. However, slp2 contributes to robustness in specific contexts:

  • Head Development: slp1 acts as a gap gene in head patterning, while slp2 is largely dispensable [4] [5].
  • Segmentation: Both genes maintain wingless (wg) expression and parasegment boundaries. Loss of both genes causes severe pair-rule-like segmentation defects, whereas single mutants show weaker phenotypes [1] [7].
  • Transcriptional Compensation: In slp1 mutants, slp2 expression expands, partially compensating for loss of function [2] [4].

This redundancy stems from overlapping expression patterns driven by shared enhancers, though slp2 expression initiates slightly later and at lower levels [1] [4].

Phylogenetic Conservation of Forkhead Domain Structure

The FKH domain of Slp1 is evolutionarily conserved across bilaterians. Key insights include:

  • Domain Architecture: Slp1 and Slp2 belong to the FKH family, characterized by a winged-helix DNA-binding motif. The Drosophila Slp1 FKH domain shares >90% similarity with mammalian hepatocyte nuclear factor 3 (HNF3) proteins [1] [2].
  • Chordate Orthologs: The vertebrate ortholog BF-1/FoxG1 (expressed in the anterior neural tube) and the cephalochordate amphioxus AmphiBF-1 derive from a common ancestral gene also linked to Drosophila slp. Conservation of anterior neural expression suggests an ancient role in anterior patterning [8].
  • Evolutionary Stability: The FKH domain exhibits minimal sequence divergence across arthropods. In 30 Drosophila species, the FKH domain retained >85% amino acid identity, while non-coding regions diverged significantly [9]. This highlights strong purifying selection on DNA-binding function.

Table 2: Evolutionary Conservation of slp1 Orthologs

Species GroupOrthologFKH Domain IdentityExpression Pattern
Drosophila melanogasterSlp1100% (Reference)Segmental stripes, head, CNS
Drosophila ananassaeSlp192%Similar stripes, head
AmphioxusAmphiBF-178%Anterior neural tube
Danio rerio (Zebrafish)FoxG175%Telencephalon, sensory placodes

Evolutionary Dynamics of Cis-Regulatory Modules (CRMs)

The slp locus harbors a complex array of cis-regulatory modules (CRMs) driving its segmental expression. Key findings include:

  • Stripe-Specific Enhancers: At least eight CRMs surrounding slp1 generate 7 primary stripes at cellular blastoderm, later resolving into 14 stripes. These include the Distal Early Stripe Element (DESE) and Proximal Early Stripe Element (PESE), which integrate inputs from pair-rule genes (e.g., eve, runt) [2] [7] [3].
  • Glial Enhancers: Unexpectedly, CRMs near slp2 drive expression in glia, indicating subfunctionalization after duplication [7].
  • Non-Redundant CRM Functions: Despite apparent redundancy, most stripe enhancers are essential for maintaining wg expression and parasegment boundaries. Transgenic rescue shows that deleting even "redundant" enhancers causes embryonic defects [7].
  • Evolutionary Mechanisms: Phylogenetic analysis across drosophilids reveals that stripe enhancers did not arise from recent duplications. Instead, ancestral CRMs diversified via point mutations and reshuffling of transcription factor binding sites. For example, a 12-bp element in mesodermal CRMs is conserved in position but not sequence [7] [9].
  • Autoregulation: The early 7-stripe pattern indirectly maintains the 14-stripe array by repressing a repressor (e.g., eve). Loss of early stripes results in pair-rule defects [7].

Properties

CAS Number

147478-65-7

Product Name

slp1 protein, Drosophila

Molecular Formula

C5H2ClF3N2O

Synonyms

slp1 protein, Drosophila

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